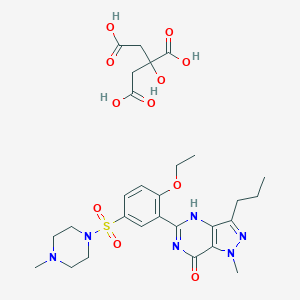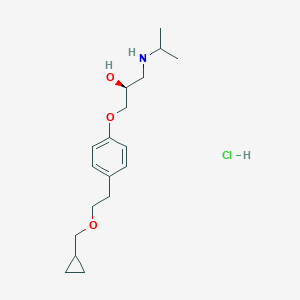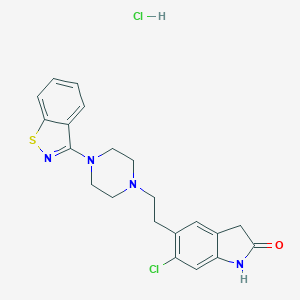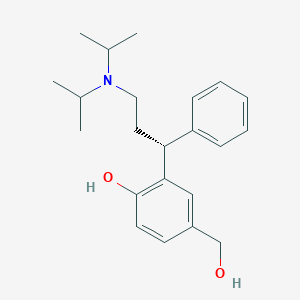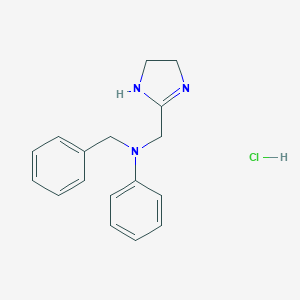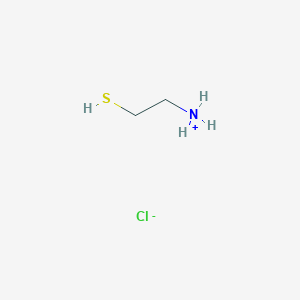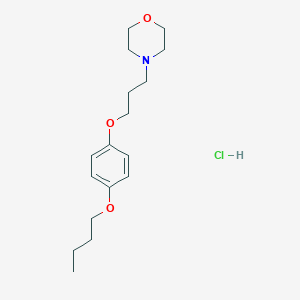
Pramoxine hydrochloride
説明
Pramoxine hydrochloride, also known as pramocaine, is a topical anesthetic discovered at Abbott Laboratories in 1953 . It is used to treat pain or itching caused by insect bites, minor burns or scrapes, hemorrhoids, vaginal irritation, and minor skin rash, dryness, or itching . It is also used to treat chapped lips, and pain or skin irritation caused by contact with poison ivy, poison oak, or poison sumac .
Synthesis Analysis
The synthesis of pramoxine hydrochloride involves several steps . First, parachlorophenol and brominated n-butane react under alkaline conditions to obtain an intermediate 4-n-butoxychlorobenzene. Then, morpholine and 3-bromopropanol react under alkaline conditions to obtain an intermediate N-(3-hydroxypropyl)morpholine. Finally, the 4-n-butoxychlorobenzene and N-(3-hydroxypropyl)morpholine react under alkaline conditions, and through extraction, washing, drying, and salification, pramoxine hydrochloride is obtained .
Molecular Structure Analysis
The molecular formula of pramoxine hydrochloride is C17H27NO3.ClH . The molecular weight is 329.86 g/mol .
Chemical Reactions Analysis
Like other local anesthetics, pramoxine decreases the permeability of neuronal membranes to sodium ions, blocking both initiation and conduction of nerve impulses .
Physical And Chemical Properties Analysis
Pramoxine hydrochloride appears as a white crystalline powder . Its melting point is between 170° and 174°C . It is hygroscopic and slightly soluble in chloroform and methanol .
科学的研究の応用
Topical Anesthetic
Pramoxine Hydrochloride is a topical anesthetic discovered at Abbott Laboratories in 1953 . It stood out among a series of alkoxy aryl alkamine ethers as an especially good topical local anesthetic agent . Pharmacologic study revealed it to be potent and of low acute and subacute toxicity .
Antipruritic Agent
Pramoxine Hydrochloride is used as an antipruritic . It is used to relieve pain and itching caused by conditions such as sunburn or other minor burns, insect bites or stings, poison ivy, poison oak, poison sumac, and minor cuts and scratches .
Ingredient in Itch Creams
The popular itch creams Gold Bond and some forms of calamine lotion use pramoxine hydrochloride to numb sensitive skin . It is also used in the pain relief variant of Neosporin and some formulations of Sarna .
Hemorrhoid Preparations
Pramoxine is a common component of over-the-counter hemorrhoid preparations . It helps to relieve the pain and discomfort associated with hemorrhoids.
Topical Antibiotics
Pramoxine is also included in some topical antibiotics like Neosporin Plus Pain Relief used to treat or prevent infections due to its pain relieving effects . However, there is no additional antibiotic effect compared to antibiotics without pramoxine .
Treatment of Pruritis
A study was conducted to evaluate the effectiveness of a blend of moisturizing cream with pramoxine as the topical local anesthetic for the treatment of pruritis . The study found that the moisturizing cream with pramoxine significantly decreased the mean itch score . The onset of action began as soon as 3 minutes after application, and over the course of 8 hours, a noticeable decrease in the severity of pruritis was seen .
作用機序
Target of Action
Pramoxine hydrochloride, also known as pramocaine, is a topical anesthetic and antipruritic agent . The primary targets of pramoxine are the voltage-gated sodium channels on neurons . These channels play a crucial role in the propagation of action potentials, which are the electrical signals responsible for communication between neurons .
Mode of Action
Pramoxine works by reversibly binding to and inhibiting these voltage-gated sodium channels . This action decreases the permeability of the neuronal membrane to sodium ions . As a result, it prevents the ionic fluctuations necessary for neuron membrane depolarization and the propagation of action potentials .
Biochemical Pathways
By inhibiting the sodium channels, pramoxine disrupts the normal flow of sodium ions into the neuron. This action stabilizes the membrane and prevents the depolarization and repolarization of excitable neural membranes . As a result, the propagation of nerve impulses is stopped .
Pharmacokinetics
As a topical anesthetic, pramoxine is typically applied directly to the area of discomfort, where it acts locally to numb the skin and relieve pain and itching .
Result of Action
The inhibition of nerve impulses by pramoxine leads to a decrease in the sensation of pain and itching . This makes it effective for temporary relief from minor skin irritations, insect bites, minor burns or sunburns, minor cuts or scrapes, and other conditions .
Action Environment
The effectiveness of pramoxine can be influenced by the environment in which it is applied. For instance, the presence of open wounds or damaged skin can affect its absorption and efficacy . Additionally, the hydrochloride salt form of pramoxine is water-soluble, which may influence its stability and action in different environments .
Safety and Hazards
Pramoxine hydrochloride may cause serious side effects. Users should stop using pramoxine and call their doctor at once if they have any new redness or swelling where the medicine was applied, or severe pain, burning, or stinging where the medicine was applied . It should not be applied to open wounds, areas of skin that are damaged or blistered, deep wounds, or large areas .
特性
IUPAC Name |
4-[3-(4-butoxyphenoxy)propyl]morpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3.ClH/c1-2-3-12-20-16-5-7-17(8-6-16)21-13-4-9-18-10-14-19-15-11-18;/h5-8H,2-4,9-15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCBXBCPLUFJID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)OCCCN2CCOCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
140-65-8 (Parent) | |
| Record name | Pramoxine hydrochloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2047777 | |
| Record name | Pramoxine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.5 [ug/mL] (The mean of the results at pH 7.4), Freely soluble in water | |
| Record name | SID855556 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | PRAMOXINE HYDROCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7220 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Local anesthetics block both the initiation and conduction of nerve impulses by decreasing the neuronal membrane's permeability to sodium ions. This reversibly stabilizes the membrane and inhibits depolarization, resulting in the failure of a propagated action potential and subsequent conduction blockade. /Local anesthetics/ | |
| Record name | PRAMOXINE HYDROCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7220 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Pramoxine hydrochloride | |
Color/Form |
Crystals | |
CAS RN |
637-58-1 | |
| Record name | Pramoxine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=637-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pramoxine hydrochloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pramoxine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757847 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pramoxine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25573 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pramoxine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pramocaine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.267 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRAMOXINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88AYB867L5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PRAMOXINE HYDROCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7220 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
181-183 °C | |
| Record name | PRAMOXINE HYDROCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7220 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



